Tantalum pentafluoride

Description

The exact mass of the compound Tantalum pentafluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tantalum pentafluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tantalum pentafluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7783-71-3 |

|---|---|

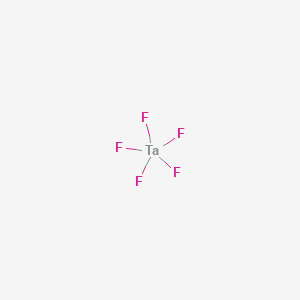

Molecular Formula |

F5Ta |

Molecular Weight |

275.9399 g/mol |

IUPAC Name |

tantalum(5+);pentafluoride |

InChI |

InChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

YRGLXIVYESZPLQ-UHFFFAOYSA-I |

SMILES |

F[Ta](F)(F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[Ta+5] |

Other CAS No. |

7783-71-3 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Tantalum Pentafluoride: A Comprehensive Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Tantalum pentafluoride (TaF₅) is a highly reactive inorganic compound that serves as a powerful tool in various scientific and industrial fields. Its strong Lewis acidity and utility as a fluorinating agent make it a valuable catalyst and precursor in organic synthesis and materials science. This technical guide provides an in-depth overview of the core fundamental properties of tantalum pentafluoride, with a focus on its physicochemical characteristics, synthesis, reactivity, and applications relevant to research and drug development.

Chemical and Physical Properties

Tantalum pentafluoride is a white, crystalline solid that is highly sensitive to moisture.[1][2] It is a volatile compound that sublimes at elevated temperatures.[1] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | TaF₅ | [1][3] |

| Molar Mass | 275.94 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Density | 4.74 g/cm³ (at 25 °C) | [1] |

| Melting Point | 96.8 °C | [1] |

| Boiling Point | 229.5 °C | [1] |

| Solubility | Decomposes in water. Soluble in anhydrous HF. | [1][3] |

| Structure (Solid State) | Tetrameric, [TaF₅]₄ | [3] |

| Structure (Gas Phase) | Monomeric, trigonal bipyramidal | [3] |

Molecular Structure and Reactivity

In the solid state, tantalum pentafluoride adopts a tetrameric structure, where four TaF₆ octahedra are linked by bridging fluorine atoms.[3] In the gas phase, it exists as a monomer with a trigonal bipyramidal geometry.[3]

TaF₅ is a potent Lewis acid, readily accepting fluoride (B91410) ions to form complex anions such as [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.[3] This property is the basis for its catalytic activity in various organic reactions. It reacts vigorously with water and other protic solvents, hydrolyzing to form tantalum oxyfluorides and hydrofluoric acid.[1] Therefore, it must be handled under strictly anhydrous conditions.

Experimental Protocols

Synthesis of Tantalum Pentafluoride

Method 1: Fluorination of Tantalum Pentachloride with Anhydrous Hydrogen Fluoride

This method involves the reaction of tantalum pentachloride (TaCl₅) with anhydrous hydrogen fluoride (HF).

Materials:

-

Tantalum pentachloride (TaCl₅)

-

Anhydrous hydrogen fluoride (HF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Fluoropolymer or nickel reaction vessel

-

Cold trap

Procedure:

-

Ensure all glassware and the reaction vessel are thoroughly dried and purged with an inert gas to eliminate moisture.

-

Place TaCl₅ into the reaction vessel under an inert atmosphere.

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Slowly condense anhydrous HF into the reaction vessel. A stoichiometric excess of HF is typically used.

-

Gradually warm the reaction mixture to room temperature and then gently heat to 50-100 °C, while stirring. The reaction produces TaF₅ and hydrogen chloride (HCl) gas.[1]

-

The volatile HCl is removed in the stream of inert gas and can be passed through a basic scrubber.

-

After the reaction is complete, the excess HF is carefully removed by distillation.

-

The resulting crude TaF₅ can be purified by sublimation.

Method 2: Direct Fluorination of Tantalum Metal

This method involves the direct reaction of tantalum metal with fluorine gas at elevated temperatures.

Materials:

-

Tantalum metal powder or foil

-

Fluorine gas (F₂)

-

Inert gas (e.g., Argon or Nitrogen) for dilution

-

Nickel or Monel tube furnace

-

Collection vessel cooled with liquid nitrogen

Procedure:

-

Place the tantalum metal in the center of the tube furnace.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the furnace to 200-300 °C.[1]

-

Introduce a controlled flow of fluorine gas, diluted with an inert gas, over the tantalum metal.

-

The volatile TaF₅ produced is carried by the gas stream out of the furnace.

-

Collect the TaF₅ by condensation in a cooled collection vessel.

-

Purify the product by sublimation.

Purification by Sublimation

Tantalum pentafluoride can be effectively purified by vacuum sublimation.

Apparatus:

-

Sublimation apparatus (glass or quartz)

-

Vacuum pump

-

Heating mantle

-

Cold finger or condenser

Procedure:

-

Place the crude TaF₅ in the bottom of the sublimation apparatus under an inert atmosphere.

-

Assemble the apparatus and evacuate to a pressure of 10⁻² to 10⁻³ torr.

-

Cool the cold finger with circulating cold water or a dry ice/acetone slurry.

-

Gently heat the bottom of the apparatus using a heating mantle to a temperature just below the melting point of TaF₅ (around 90-95 °C).

-

The TaF₅ will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, cool the apparatus to room temperature before carefully venting with an inert gas to collect the purified product.

Characterization

Raman Spectroscopy

Sample Preparation: Due to its moisture sensitivity, TaF₅ must be handled in an inert atmosphere (e.g., a glovebox). The solid sample is typically loaded into a quartz capillary, which is then flame-sealed under vacuum or an inert atmosphere.

Instrumentation:

-

Raman spectrometer

-

Laser excitation source (e.g., 488.0 nm or 514.5 nm)[4]

-

Appropriate collection optics and detector

Typical Parameters:

-

Laser Power: 300-350 mW[4]

-

Spectral Slit Width: 6-8 cm⁻¹[4]

-

Temperature: Measurements can be performed at various temperatures to study phase transitions or vapor phase species.[4]

¹⁹F NMR Spectroscopy

Sample Preparation: Samples for ¹⁹F NMR are prepared in an inert atmosphere. TaF₅ can be dissolved in an anhydrous, aprotic solvent with which it does not react, such as sulfuryl chloride fluoride (SO₂ClF) or anhydrous hydrogen fluoride (aHF).[5] The solution is then transferred to an NMR tube which is flame-sealed.

Instrumentation:

-

High-resolution NMR spectrometer equipped with a fluorine probe.

Typical Parameters:

-

Spectrometer Frequency: e.g., 56.4 MHz for ¹⁹F[5]

-

Reference: Trichlorofluoromethane (CFCl₃) is a common external reference.

-

Temperature: Low-temperature studies are often employed to investigate fluxional processes or complex formation.[5]

Applications in Organic Synthesis and Relevance to Drug Development

The strong Lewis acidity of tantalum pentafluoride makes it an effective catalyst for a variety of organic transformations that are crucial in the synthesis of complex molecules, including pharmaceuticals.

Friedel-Crafts Reactions

TaF₅ can catalyze Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic rings.[1][6] As a strong Lewis acid, TaF₅ activates the alkyl or acyl halide, facilitating electrophilic aromatic substitution.[7]

Hydroaminoalkylation

Tantalum-based catalysts, for which TaF₅ can be a precursor, have shown significant promise in hydroaminoalkylation reactions.[8][9] This atom-economical process involves the addition of a C-H bond adjacent to an amine across an alkene, forming a new C-C bond.[2] This reaction is particularly valuable for the synthesis of nitrogen-containing heterocyclic compounds, which are common scaffolds in many drug molecules.[9][10] The use of tantalum catalysts can offer high regio- and diastereoselectivity in these transformations.[9]

While tantalum pentafluoride itself is not directly implicated in biological signaling pathways, its role as a versatile catalyst in the synthesis of complex organic molecules underscores its importance for the drug development professional. The ability to efficiently construct molecular frameworks that are central to many bioactive compounds makes TaF₅ and its derivatives valuable tools in the arsenal (B13267) of synthetic chemistry for pharmaceutical research.

Safety and Handling

Tantalum pentafluoride is a corrosive and moisture-sensitive material. It reacts with water to produce hydrofluoric acid, which is highly toxic and causes severe burns.[1] Therefore, it must be handled in a dry, inert atmosphere, such as in a glovebox. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. In case of exposure, immediate medical attention is necessary.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Tantalum-catalyzed hydroaminoalkylation to access nitrogenous heterocyclic frameworks - American Chemical Society [acs.digitellinc.com]

- 3. Tantalum(V) fluoride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Tantalum catalyzed hydroaminoalkylation for the synthesis of α- and β-substituted N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tantalum Pentafluoride (CAS 7783-71-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum (V) fluoride (B91410) (TaF₅), CAS number 7783-71-3, is a highly reactive and versatile inorganic compound. This white, crystalline solid is a potent Lewis acid and a key precursor in the synthesis of various tantalum-containing materials. Its applications span across catalysis, materials science, and electronics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Tantalum pentafluoride. It includes detailed experimental protocols, safety and handling procedures, and an exploration of its relevance in fields pertinent to drug development, such as the synthesis of bioactive tantalum complexes and the fabrication of biocompatible materials.

Chemical and Physical Properties

Tantalum pentafluoride is an off-white crystalline powder that is highly sensitive to moisture.[1][2] It readily hydrolyzes in the presence of water to form hydrofluoric acid (HF) and tantalum oxyfluoride species.[1] In the solid state, it exists as a tetramer, with four TaF₆ octahedral centers linked by bridging fluoride atoms.[3] In the gaseous phase, it is a monomer with a trigonal bipyramidal structure.[3]

| Property | Value | References |

| CAS Number | 7783-71-3 | [1][2] |

| Molecular Formula | TaF₅ | [3] |

| Molecular Weight | 275.94 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | [1] |

| Density | 4.74 g/cm³ at 25 °C | [1][3] |

| Melting Point | 96.8 °C | [1][3] |

| Boiling Point | 229.5 °C | [1][3] |

| Solubility | Decomposes in water. Soluble in concentrated and fuming nitric acid, carbon disulfide, and carbon tetrachloride. |

Synthesis and Purification

High-purity Tantalum pentafluoride (≥99.9%) is crucial for many of its applications. The primary synthesis routes involve direct fluorination or halide exchange, followed by purification, typically by sublimation.

Experimental Protocol: Direct Fluorination of Tantalum Metal

This method involves the direct reaction of tantalum metal with fluorine gas at elevated temperatures.[1][3]

Materials:

-

Tantalum metal powder or foil

-

Fluorine gas (F₂)

-

Inert carrier gas (e.g., Nitrogen or Argon)

-

Reaction vessel made of a fluorine-resistant material (e.g., Monel or Nickel)

-

Condenser

Procedure:

-

Place the tantalum metal in the reaction vessel.

-

Purge the system with an inert gas to remove air and moisture.

-

Introduce a controlled flow of fluorine gas, diluted with the inert carrier gas.

-

Gradually heat the reaction vessel to 200-300 °C.[1]

-

The volatile Tantalum pentafluoride that forms is carried by the gas stream to a condenser.

-

Cool the condenser to collect the solid TaF₅.

-

Handle the product under an inert and dry atmosphere.

Caption: General workflow for a Friedel-Crafts reaction using a Lewis acid catalyst.

Materials Science: Thin Film Deposition

Tantalum pentafluoride is a volatile precursor for the deposition of tantalum-containing thin films, such as tantalum oxide (Ta₂O₅) and tantalum nitride (TaN), via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). T[2][4]hese films have applications in microelectronics as dielectric layers and barrier materials.

Experimental Protocol: Atomic Layer Deposition of Tantalum Oxide (Representative)

This protocol is based on the general principles of ALD using a metal halide precursor.

Equipment:

-

Atomic Layer Deposition (ALD) reactor

-

Substrate (e.g., silicon wafer)

-

Tantalum pentafluoride precursor source

-

Oxygen source (e.g., water vapor, ozone)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Place the substrate in the ALD reactor chamber.

-

Heat the substrate to the desired deposition temperature (e.g., 150-350 °C).

-

Heat the Tantalum pentafluoride source to achieve sufficient vapor pressure.

-

ALD Cycle: a. Pulse A: Introduce a pulse of Tantalum pentafluoride vapor into the reactor. The TaF₅ will react with the substrate surface in a self-limiting manner. b. Purge 1: Purge the reactor with an inert gas to remove any unreacted TaF₅ and byproducts. c. Pulse B: Introduce a pulse of the oxygen source (e.g., water vapor). This will react with the surface-adsorbed tantalum species to form a layer of tantalum oxide. d. Purge 2: Purge the reactor with the inert gas to remove unreacted oxygen source and byproducts.

-

Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles.

ALD Cycle for Tantalum Oxide Deposition

References

An In-depth Technical Guide to Tantalum(V) Fluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum(V) fluoride (B91410) (TaF₅), also known as tantalum pentafluoride, is a significant inorganic compound of tantalum. It serves as a crucial precursor in the synthesis of various tantalum-containing materials, finding extensive applications in electronics, materials science, and catalysis. This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, key applications with detailed experimental protocols, and safety information for Tantalum(V) fluoride.

Physicochemical Properties

Tantalum(V) fluoride is a white, volatile crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | TaF₅ |

| Molecular Weight | 275.94 g/mol |

| CAS Number | 7783-71-3 |

| Appearance | White to off-white powder |

| Density | 4.74 g/cm³ at 25 °C |

| Melting Point | 96.8 °C |

| Boiling Point | 229.5 °C |

| Solubility | Decomposes in water. Soluble in hydrofluoric acid and nitric acid. |

| Structure | Tetrameric in the solid state, monomeric (trigonal bipyramidal) in the gaseous state.[2] |

Synthesis of Tantalum(V) Fluoride

The primary industrial method for synthesizing Tantalum(V) fluoride is through the direct fluorination of tantalum metal at elevated temperatures.[1][2] This process requires specialized equipment due to the high reactivity and toxicity of fluorine gas.

Experimental Protocol: Direct Fluorination of Tantalum Metal

This protocol describes a laboratory-scale synthesis of Tantalum(V) fluoride.

Materials:

-

Tantalum metal powder or foil

-

Fluorine (F₂) gas, diluted with an inert gas (e.g., Nitrogen, N₂)

-

Inert gas for purging (e.g., Nitrogen, N₂)

-

Reaction vessel made of a fluorine-resistant material (e.g., Monel or Nickel alloy)

-

Tube furnace with temperature control

-

Cold trap (e.g., cooled with liquid nitrogen)

-

Gas flow controllers

Procedure:

-

System Preparation: The entire apparatus must be thoroughly cleaned and dried to remove any moisture, as TaF₅ is highly sensitive to hydrolysis.[1] The system should be purged with a dry, inert gas like nitrogen to create an oxygen-free and moisture-free environment.[3]

-

Reactant Loading: A known quantity of tantalum metal is placed into the reaction vessel.

-

Reaction Conditions: The reaction vessel is heated in the tube furnace to a temperature between 200-300°C.[1]

-

Fluorination: A controlled flow of diluted fluorine gas is introduced into the reaction vessel. The reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.[1]

-

Product Collection: The gaseous TaF₅ product is carried by the gas stream out of the reaction zone and into a cold trap, where it condenses as a white solid.[1]

-

Purification: The crude TaF₅ can be further purified by sublimation under vacuum to remove non-volatile impurities.[1]

-

System Shutdown: After the reaction is complete, the fluorine gas flow is stopped, and the system is purged with inert gas until it has cooled to room temperature.

Applications

Tantalum(V) fluoride is a versatile compound with applications in various high-technology fields.

Chemical Vapor Deposition (CVD)

TaF₅ is used as a precursor for the chemical vapor deposition of tantalum-containing thin films, such as tantalum oxide (Ta₂O₅), which are used in microelectronics for their high dielectric constant.[1]

This protocol outlines a general procedure for the deposition of Ta₂O₅ thin films using TaF₅ as the tantalum source.

Materials:

-

Tantalum(V) fluoride (TaF₅) precursor

-

Substrate (e.g., silicon wafer)

-

Oxygen (O₂) as a co-reactant

-

Inert carrier gas (e.g., Nitrogen, N₂)

-

CVD reactor with a heated substrate holder and precursor delivery system

-

Vacuum pump

Procedure:

-

Substrate Preparation: The silicon wafer substrate is cleaned to remove any surface contaminants.

-

Reactor Setup: The substrate is placed on the holder inside the CVD reactor chamber. The chamber is then evacuated to a base pressure.

-

Precursor Delivery: The TaF₅ precursor is heated in a bubbler to generate a vapor. The vapor is transported into the reactor chamber using the inert carrier gas.

-

Deposition: The substrate is heated to the desired deposition temperature (e.g., 450°C).[4] Oxygen gas is introduced into the chamber simultaneously with the TaF₅ vapor. The precursors react at the heated substrate surface to form a Ta₂O₅ film.

-

Post-Deposition: After the desired film thickness is achieved, the precursor and oxygen flows are stopped. The reactor is cooled down to room temperature under an inert gas flow before the coated substrate is removed.

-

Annealing (Optional): The deposited amorphous film can be annealed at a high temperature (e.g., 1000°C) to induce crystallization and modify its properties.[4]

Catalysis

As a strong Lewis acid, Tantalum(V) fluoride can be used as a catalyst in various organic reactions, such as Friedel-Crafts alkylations and isomerizations.[1] It is often used in combination with hydrogen fluoride (HF) to form a superacid system.[2]

The catalytic activity of TaF₅ stems from its ability to accept electron pairs from organic molecules, thereby activating them for subsequent reactions.

References

An In-depth Technical Guide to the Synthesis of Tantalum Pentafluoride (TaF₅)

For Researchers, Scientists, and Drug Development Professionals

Tantalum (V) fluoride (B91410), with the chemical formula TaF₅, is a key inorganic compound that serves as a versatile reagent and precursor in various advanced applications.[1] It is a white, crystalline powder with a melting point of 96.8 °C and a boiling point of 229.5 °C.[2] Its utility stems from its strong Lewis acidity and its role as a fluorinating agent, making it valuable in catalysis, chemical vapor deposition (CVD) for semiconductor manufacturing, and the synthesis of other tantalum compounds.[1][3] TaF₅ is highly moisture-sensitive and hydrolyzes to form tantalum oxyfluoride and hydrofluoric acid, necessitating handling under anhydrous conditions.[1] This guide provides a comprehensive overview of the principal synthesis routes for producing high-purity tantalum pentafluoride, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Routes

There are three primary methods for the synthesis of tantalum pentafluoride, each with its own set of advantages and challenges. These routes are:

-

Direct Fluorination of Tantalum Metal: The reaction of elemental tantalum with fluorine gas or a strong fluorinating agent.

-

Halide Exchange from Tantalum Pentachloride: The conversion of tantalum pentachloride (TaCl₅) to TaF₅ using anhydrous hydrogen fluoride.

-

From Tantalum Pentoxide: The reaction of tantalum pentoxide (Ta₂O₅) with a suitable fluorinating agent, typically anhydrous hydrogen fluoride.

The selection of a particular synthesis route depends on factors such as the desired purity of the final product, the scale of the synthesis, and the availability of specialized equipment to handle highly corrosive reagents. High-purity TaF₅, often exceeding 99.9%, is typically achieved through a final purification step of vacuum sublimation.[1]

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative parameters for the different synthesis routes of Tantalum Pentafluoride.

| Parameter | Direct Fluorination of Ta Metal | Halide Exchange from TaCl₅ | From Ta₂O₅ |

| Primary Reactants | Tantalum (Ta) metal powder or foil, Fluorine (F₂) gas or other fluorinating agents (e.g., ClF₃, BrF₃) | Tantalum pentachloride (TaCl₅), Anhydrous Hydrogen Fluoride (HF) | Tantalum pentoxide (Ta₂O₅), Anhydrous Hydrogen Fluoride (HF), Dehydrating agent (e.g., SOCl₂) |

| Reaction Temperature | 200–300 °C[1] | Ambient to moderate heating | 50–200 °C[4] |

| Reaction Environment | Inert, anhydrous atmosphere; specialized corrosion-resistant reactor (e.g., Ni, Monel)[1] | Anhydrous, inert atmosphere[1] | Anhydrous, sealed reactor |

| Typical Purity | High (can reach >99.9% after sublimation)[1] | High (impurities may include residual chlorides) | Good to high, dependent on purification |

| Key Advantages | Direct conversion to high-purity product. | Avoids handling of elemental fluorine gas. | Utilizes a common and stable starting material (Ta₂O₅). |

| Key Disadvantages | Requires handling of highly toxic and corrosive fluorine gas; potential for thermal runaway.[1] | Requires anhydrous HF and careful control to prevent hydrolysis and formation of oxychlorides.[1] | Reaction can be slow and may require a dehydrating agent to drive to completion. |

Experimental Protocols

Direct Fluorination of Tantalum Metal

This method involves the direct reaction of tantalum metal with fluorine gas at elevated temperatures. The resulting gaseous TaF₅ is then condensed to yield the solid product.

Experimental Workflow:

Methodology:

-

Apparatus Setup: A corrosion-resistant reactor, typically made of nickel or a nickel alloy like Monel, is used. The reactor is equipped with a gas inlet for fluorine, an outlet leading to a cold trap condenser, and a heating element capable of reaching at least 300 °C. The entire system must be leak-tight and thoroughly dried before use.

-

Reactant Preparation: A known quantity of high-purity tantalum metal powder or foil is placed inside the reactor.

-

Reaction: The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove any residual air and moisture. A controlled flow of fluorine gas, often diluted with an inert gas, is introduced into the reactor. The reactor is then gradually heated to a temperature between 200 °C and 300 °C.[1] The reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.

-

Product Collection: The tantalum pentafluoride forms as a gas and is carried by the gas stream into the cold trap condenser. The condenser is cooled, typically with a dry ice/acetone bath or liquid nitrogen, causing the TaF₅ to desublimate as a white solid.

-

Purification: The crude TaF₅ collected in the condenser can be further purified by vacuum sublimation. The solid is transferred to a sublimation apparatus under an inert atmosphere. The apparatus is evacuated, and the crude material is gently heated. The pure TaF₅ sublimes and is collected on a cold finger or in a cooler part of the apparatus, leaving behind any non-volatile impurities.

Halide Exchange from Tantalum Pentachloride (TaCl₅)

This route involves the reaction of tantalum pentachloride with anhydrous hydrogen fluoride, which displaces the chloride ions with fluoride ions.

Experimental Workflow:

Methodology:

-

Apparatus Setup: The reaction is carried out in a vessel resistant to anhydrous HF, such as one made of a fluoropolymer (e.g., PFA, FEP) or platinum. The apparatus should be equipped with a gas inlet for HF, a means for agitation, and a system to vent the byproduct, hydrogen chloride (HCl), through a suitable scrubber.

-

Reactant Preparation: A known quantity of anhydrous tantalum pentachloride is placed in the reaction vessel under an inert atmosphere.

-

Reaction: Anhydrous hydrogen fluoride is condensed into the cooled reaction vessel or bubbled through the solid TaCl₅. The reaction is typically carried out at or slightly above room temperature. The reaction is exothermic, and cooling may be necessary to control the reaction rate. The reaction proceeds with the evolution of HCl gas.[1]

-

Product Isolation: After the reaction is complete, the excess HF and any remaining HCl are removed by purging with an inert gas or under vacuum. This leaves a solid crude product of TaF₅, which may contain some tantalum oxychloride if any moisture was present.

-

Purification: The crude TaF₅ is purified by vacuum sublimation or fractional distillation to separate it from less volatile impurities, such as residual TaCl₅ or tantalum oxychlorides.[1]

From Tantalum Pentoxide (Ta₂O₅)

This method converts the highly stable tantalum pentoxide into tantalum pentafluoride using anhydrous hydrogen fluoride, often in the presence of a dehydrating agent to drive the reaction to completion.

Experimental Workflow:

Methodology:

-

Apparatus Setup: A sealed pressure vessel (autoclave) capable of withstanding the vapor pressure of HF and the reaction byproducts at the reaction temperature is required. The vessel should be constructed from materials resistant to HF.

-

Reactant Preparation: Tantalum pentoxide is placed in the autoclave. A dehydrating agent, such as thionyl chloride (SOCl₂), is added to react with the water formed during the reaction, thus driving the equilibrium towards the formation of TaF₅.

-

Reaction: An excess of anhydrous hydrogen fluoride is condensed into the cooled autoclave.[4] The vessel is sealed and heated to a temperature in the range of 50–200 °C. The reaction mixture is agitated to ensure good contact between the reactants. The dehydrating agent reacts with the water produced (Ta₂O₅ + 10HF ⇌ 2TaF₅ + 5H₂O) to form volatile byproducts (e.g., SO₂ and HCl if SOCl₂ is used), which helps to drive the reaction to completion.

-

Product Isolation: After cooling, the autoclave is carefully vented to release the gaseous byproducts. The excess HF and other volatile components are removed under vacuum.

-

Purification: The remaining solid crude TaF₅ is purified by vacuum sublimation as described in the previous methods to obtain a high-purity product.

Disclaimer: The synthesis of tantalum pentafluoride involves the use of extremely hazardous and corrosive materials, including fluorine gas and anhydrous hydrogen fluoride. These procedures should only be carried out by trained professionals in a well-equipped laboratory with appropriate safety measures in place, including the use of personal protective equipment and adequate ventilation.

References

Tantalum(V) Fluoride (TaF5): A Comprehensive Technical Guide to its Lewis Acidity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum(V) fluoride (B91410) (TaF5) is a highly reactive and versatile Lewis acid with significant applications in catalysis and organic synthesis. Its strong electron-accepting nature makes it a potent activator for a wide range of chemical transformations. This technical guide provides an in-depth analysis of the Lewis acidity of TaF5, detailing quantitative measures, reactivity patterns, and experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who wish to leverage the unique properties of this powerful reagent in their work. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of key reaction mechanisms and workflows to facilitate a comprehensive understanding of TaF5's chemical behavior.

Introduction to Tantalum(V) Fluoride (TaF5)

Tantalum(V) fluoride is an inorganic compound with the formula TaF5. It exists as a white, crystalline solid and is a prominent member of the Group 5 metal pentafluorides.[1] In the solid state, it adopts a tetrameric structure, but it is the monomeric form in the gas phase that exhibits potent Lewis acidic properties.[1] Its high reactivity stems from the electron-deficient tantalum center, which readily accepts electron pairs from a wide variety of Lewis bases.

This strong Lewis acidity underpins its use as a catalyst and reagent in numerous organic reactions, including Friedel-Crafts alkylations and acylations, isomerizations, and fluorination reactions.[2][3] When combined with hydrogen fluoride (HF), TaF5 forms a superacid system with exceptionally high protonating ability.[1]

Key Properties of TaF5:

| Property | Value | Reference |

| CAS Number | 7783-71-3 | [3] |

| Molecular Weight | 275.94 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 96.8 °C | [1] |

| Boiling Point | 229.5 °C | [1] |

| Density | 4.74 g/cm³ | [1] |

| Structure (Solid) | Tetrameric | [1] |

| Structure (Gas) | Trigonal bipyramidal monomer | [1] |

Quantifying the Lewis Acidity of TaF5

The Lewis acidity of a compound can be quantified using various experimental and computational methods. For TaF5, its high reactivity makes direct experimental measurements challenging. However, several key indicators provide a clear picture of its exceptional electron-accepting capabilities.

Fluoride Ion Affinity (FIA)

Table 2.1: Calculated Gas-Phase Fluoride Ion Affinities (FIA) of Selected Lewis Acids

| Lewis Acid | Calculated FIA (kJ/mol) |

| BF3 | 336 |

| AlF3 | 473 |

| PF5 | 437 |

| AsF5 | 483 |

| SbF5 | 537 |

Note: Data extracted from computational studies and serves for comparative purposes.

Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance in a non-coordinating solvent. It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et3PO), and measures the change in the ³¹P NMR chemical shift upon adduct formation with the Lewis acid. The acceptor number (AN) is calculated using the following formula:

AN = 2.21 × (δ_sample - δ_hexane)

where δ_sample is the ³¹P chemical shift of the Et3PO adduct and δ_hexane is the chemical shift of Et3PO in hexane (B92381) (41.0 ppm).[5]

While a specific Gutmann-Beckett acceptor number for TaF5 is not explicitly reported in the reviewed literature, the significant downfield shift observed in the ³¹P NMR spectrum upon formation of an adduct with a phosphine (B1218219) oxide would be indicative of its strong Lewis acidity.

Spectroscopic Evidence (¹⁹F and ³¹P NMR)

NMR spectroscopy is a powerful tool for studying the interaction of TaF5 with Lewis bases.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of TaF5 and its adducts provides valuable information about the coordination environment of the fluorine atoms. Upon coordination to a Lewis base, the chemical shifts of the fluorine atoms in TaF5 change significantly, reflecting the alteration in the electronic environment around the tantalum center. For instance, the formation of the [TaF6]⁻ anion from TaF5 and a fluoride source results in a characteristic ¹⁹F NMR signal.[6] The ¹⁹F NMR spectra of TaF5 adducts with neutral ligands like phosphines and arsines also show distinct signals for the coordinated species.[5]

-

³¹P NMR Spectroscopy: When TaF5 forms an adduct with a phosphorus-containing Lewis base, such as triethylphosphine oxide (Et3PO), the ³¹P NMR chemical shift of the phosphorus atom experiences a significant downfield shift. This deshielding is a direct consequence of the donation of electron density from the phosphorus atom to the Lewis acidic tantalum center. The magnitude of this shift can be used to compare the relative Lewis acidity of different compounds.[7]

Reactivity of TaF5

The strong Lewis acidity of TaF5 dictates its reactivity, making it a potent catalyst and reagent in a variety of chemical transformations.

Formation of Fluoro- and Oxofluorotantalates

TaF5 readily reacts with fluoride ion donors to form a series of fluorotantalate anions, including [TaF6]⁻, [TaF7]²⁻, and [TaF8]³⁻.[1] It is also highly sensitive to moisture and hydrolyzes to form tantalum oxyfluorides.[3]

Adduct Formation with Lewis Bases

TaF5 forms stable adducts with a wide range of neutral Lewis bases, including ethers, sulfides, amines, and phosphines.[8] The formation of these adducts can moderate the reactivity of TaF5 and is a key step in many of its catalytic applications.

Catalysis in Organic Synthesis

TaF5, often in combination with HF to form a superacid system, is a highly effective catalyst for a variety of organic reactions.

-

Friedel-Crafts Reactions: TaF5 catalyzes the alkylation and acylation of aromatic compounds. The Lewis acid activates the alkyl or acyl halide, generating a highly electrophilic species that then undergoes electrophilic aromatic substitution.

-

Isomerization Reactions: The superacidic nature of HF/TaF5 enables the isomerization of alkanes and other hydrocarbons.[9] This process proceeds through carbocationic intermediates, and the strong acidity of the catalyst facilitates the necessary hydride and alkyl shifts.

-

Polymerization: TaF5 can act as a catalyst for the polymerization of olefins and other monomers.[10] Its ability to initiate carbocationic polymerization makes it useful in the synthesis of various polymers.

-

Cycloaddition Reactions: TaF5 has been shown to catalyze cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to the dienophile and lowering the energy of the transition state.[11]

Experimental Protocols

Disclaimer: Tantalum(V) fluoride is a hazardous substance that reacts violently with water and is corrosive. All manipulations should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Anhydrous conditions are essential for all reactions involving TaF5.[2][12]

General Handling and Storage of TaF5

-

Handling: Handle TaF5 in an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis. Use dry glassware and solvents.

-

Storage: Store TaF5 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, bases, and oxidizing agents.[12]

Synthesis of a TaF5-Lewis Base Adduct (Illustrative Example: TaF5-Diethyl Ether Adduct)

This protocol is a general illustration and may require optimization.

-

Preparation: In a glovebox, place a magnetic stir bar and 1.0 g of TaF5 into a dry 50 mL Schlenk flask.

-

Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask with stirring.

-

Reaction: The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours. A precipitate of the adduct may form.

-

Isolation: If a precipitate forms, it can be isolated by filtration under an inert atmosphere. The solid should be washed with a small amount of cold, anhydrous diethyl ether and then dried under vacuum.

-

Characterization: The product can be characterized by elemental analysis, melting point, and NMR spectroscopy (¹H, ¹³C, ¹⁹F).

TaF5-Catalyzed Friedel-Crafts Alkylation (Illustrative Example)

This protocol is a general illustration and requires careful optimization and safety precautions.

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with the aromatic substrate (e.g., benzene (B151609) or toluene) and a catalytic amount of TaF5 (e.g., 5 mol%).

-

Addition of Alkylating Agent: Dissolve the alkylating agent (e.g., an alkyl halide) in a dry, inert solvent and add it dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction: Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography.

Mandatory Visualizations

Logical Workflow for Handling TaF5

Caption: Workflow for the safe handling of TaF5 in a laboratory setting.

Generalized Mechanism of TaF5-Catalyzed Friedel-Crafts Alkylation

Caption: Generalized mechanism for TaF5-catalyzed Friedel-Crafts alkylation.

Lewis Acid-Base Adduct Formation

Caption: Formation of a Lewis acid-base adduct between TaF5 and a generic Lewis base.

Conclusion

Tantalum(V) fluoride is a powerful Lewis acid with a rich and diverse reactivity profile. Its ability to activate substrates and catalyze a range of important organic transformations makes it a valuable tool for synthetic chemists. This technical guide has provided a comprehensive overview of the Lewis acidity of TaF5, supported by quantitative data, spectroscopic evidence, and detailed experimental considerations. By understanding the fundamental principles of its reactivity and adhering to safe handling practices, researchers can effectively harness the synthetic potential of this versatile reagent in their pursuit of new molecules and materials, including applications in drug discovery and development. Further research into the specific catalytic cycles and reaction mechanisms involving TaF5 will undoubtedly continue to expand its utility in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Tantalum Pentafluoride Crystal Structure: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of tantalum pentafluoride (TaF5), a compound of significant interest in various fields, including catalysis and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental methodologies for their determination, and presents visualizations of its structural characteristics.

Introduction

Tantalum pentafluoride (TaF5) is a white, crystalline solid that serves as a potent Lewis acid and a precursor for other tantalum compounds. In the solid state, it exhibits a tetrameric structure, where four tantalum atoms are linked by bridging fluorine atoms. This guide focuses on the detailed crystallographic analysis of the known polymorphic forms of TaF5, providing essential data for researchers working with this compound.

Crystal Structure Data

Tantalum pentafluoride is known to crystallize in at least two different polymorphs: a monoclinic and an orthorhombic form. The crystallographic data for each is summarized below.

Monoclinic Polymorph (Space Group: C2/m)

The monoclinic form of tantalum pentafluoride was first determined by A. J. Edwards in 1964. The structure consists of tetrameric units, [TaF5]4, where the tantalum atoms are at the corners of a distorted square and are linked by bridging fluorine atoms.

Table 1: Crystallographic Data for Monoclinic TaF5

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 9.61 Å |

| b | 10.08 Å |

| c | 7.68 Å |

| α | 90° |

| β | 108.8° |

| γ | 90° |

| Z | 4 |

Table 2: Atomic Coordinates for Monoclinic TaF5

| Atom | Wyckoff | x | y | z |

| Ta1 | 4i | 0.063 | 0.5 | 0.252 |

| Ta2 | 4i | 0.252 | 0.5 | 0.937 |

| F1 | 8j | 0.125 | 0.375 | 0.125 |

| F2 | 8j | 0.125 | 0.375 | 0.875 |

| F3 | 4i | 0.0 | 0.5 | 0.0 |

| F4 | 4i | 0.0 | 0.5 | 0.5 |

| F5 | 4g | 0.25 | 0.25 | 0.0 |

Orthorhombic Polymorph (Space Group: Immm)

A second, orthorhombic polymorph of tantalum pentafluoride has also been identified.

Table 3: Crystallographic Data for Orthorhombic TaF5

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Immm |

| a | 18.28 Å |

| b | 15.64 Å |

| c | 3.84 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z | 8 |

Table 4: Atomic Coordinates for Orthorhombic TaF5

| Atom | Wyckoff | x | y | z |

| Ta | 8l | 0.1479 | 0.1479 | 0.0 |

| F1 | 8l | 0.066 | 0.218 | 0.0 |

| F2 | 8k | 0.198 | 0.0 | 0.25 |

| F3 | 4j | 0.0 | 0.5 | 0.25 |

| F4 | 2a | 0.0 | 0.0 | 0.0 |

Experimental Protocols

The determination of the crystal structure of tantalum pentafluoride involves the synthesis of high-purity single crystals followed by single-crystal X-ray diffraction analysis.

Synthesis of Tantalum Pentafluoride Single Crystals

High-purity tantalum pentafluoride can be synthesized by the direct fluorination of tantalum metal.

-

Apparatus: A flow system consisting of a fluorine gas source, a nickel or Monel reaction tube, a furnace, and a cold trap.

-

Procedure:

-

Place a sample of high-purity tantalum metal powder or foil in the reaction tube.

-

Heat the reaction tube to approximately 300 °C.

-

Pass a slow stream of fluorine gas, diluted with an inert gas such as nitrogen, over the tantalum metal.

-

The volatile tantalum pentafluoride product sublimes and is collected as colorless crystals in the cold trap downstream.

-

Single crystals suitable for X-ray diffraction can be obtained by careful sublimation of the crude product in a sealed, evacuated quartz tube with a controlled temperature gradient.

-

Single-Crystal X-ray Diffraction

The crystal structure is determined using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a complete set of diffraction data.

-

Data collection typically involves a series of ω-scans.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined by full-matrix least-squares on F².

-

All atoms are typically refined with anisotropic displacement parameters.

-

Visualizations

Tetrameric Structure of Tantalum Pentafluoride

The fundamental building block of solid tantalum pentafluoride is the [TaF5]4 tetramer. In this structure, four TaF6 octahedra share corners.

Caption: Schematic of the [TaF5]4 tetrameric unit.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to final structural data is a critical process for crystallographic studies.

Caption: Workflow for TaF5 crystal structure determination.

An In-depth Technical Guide to Tantalum(V) Pentafluoride (TaF5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(V) pentafluoride (TaF5), a white, crystalline solid, is a pivotal compound in the realms of inorganic chemistry, materials science, and catalysis.[1][2][3] Its potent Lewis acidity and role as a fluoride (B91410) ion donor make it a versatile reagent in a multitude of chemical transformations.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of TaF5, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications, with a focus on providing actionable data and methodologies for laboratory and research professionals.

Physical Properties of Tantalum(V) Pentafluoride

Tantalum(V) pentafluoride is a volatile, hygroscopic solid that appears as a white to off-white crystalline powder.[3][4] Key physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | TaF5 | [4] |

| Molecular Weight | 275.94 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 96.8 °C | [5] |

| Boiling Point | 229.5 °C | [5] |

| Density | 4.74 g/cm³ at 25 °C | [3] |

| Crystal Structure | Monoclinic | [6] |

Chemical Properties and Reactivity of Tantalum(V) Pentafluoride

TaF5 is a highly reactive compound, primarily characterized by its strong Lewis acidity and its sensitivity to moisture.

Lewis Acidity and Catalytic Activity

As a strong Lewis acid, TaF5 readily accepts electron pairs, a property that underpins its extensive use as a catalyst in organic synthesis.[1][2] It is a notable catalyst in:

-

Friedel-Crafts Reactions: TaF5 is an effective catalyst for both Friedel-Crafts alkylation and acylation reactions, promoting the formation of carbon-carbon bonds with aromatic compounds.[1][7]

-

Isomerization and Alkylation: It is employed in the isomerization and alkylation of alkanes and alkenes.[1][7]

-

Fluorination Reactions: TaF5 can act as a fluorination catalyst for the synthesis of fluorinated hydrocarbons.[8]

Reactivity with Water and Other Nucleophiles

Tantalum(V) pentafluoride reacts vigorously with water in a hydrolytic process to form tantalum oxyfluoride and hydrofluoric acid (HF), a highly corrosive and toxic substance.[5][9] This moisture sensitivity necessitates handling TaF5 under anhydrous conditions, typically in a glovebox or under an inert atmosphere.[9]

With other nucleophiles, such as ethers, TaF5 forms stable adducts.[2] It also reacts with fluoride ion sources to generate various fluorotantalate anions, including [TaF6]⁻, [TaF7]²⁻, and [TaF8]³⁻.[2][10]

Solubility

TaF5 exhibits varying solubility in different solvents. It is soluble in water (with decomposition), ether, hydrofluoric acid, and nitric acid.[5][6] It is slightly soluble in hot carbon disulfide and carbon tetrachloride.[6]

Experimental Protocols

Synthesis of Tantalum(V) Pentafluoride

Two primary methods for the synthesis of TaF5 are direct fluorination of tantalum metal and halide exchange from tantalum(V) chloride.

1. Direct Fluorination of Tantalum Metal

This method involves the reaction of elemental fluorine gas with tantalum metal at elevated temperatures.

-

Materials: Tantalum metal powder or foil, fluorine gas (F2), inert gas (e.g., argon or nitrogen).

-

Apparatus: A tube furnace constructed from a fluorine-resistant material (e.g., Monel or nickel), a gas handling system for fluorine and inert gas, a cooled condenser.

-

Procedure:

-

Place the tantalum metal in a reaction boat made of a compatible material.

-

Position the boat inside the tube furnace.

-

Purge the system thoroughly with an inert gas to remove air and moisture.

-

Slowly introduce a stream of fluorine gas, diluted with an inert gas, into the furnace.

-

Gradually heat the furnace to 200-300 °C.[1]

-

The volatile TaF5 product will sublime and can be collected on a cooled condenser downstream.

-

After the reaction is complete, cool the system under an inert atmosphere before collecting the product.

-

Logical Workflow for Direct Fluorination Synthesis

Caption: Workflow for the synthesis of TaF5 via direct fluorination.

2. Halide Exchange from Tantalum(V) Chloride

This method involves the reaction of tantalum(V) chloride (TaCl5) with anhydrous hydrogen fluoride (HF).

-

Materials: Tantalum(V) chloride (TaCl5), anhydrous hydrogen fluoride (HF).

-

Apparatus: A reaction vessel resistant to HF (e.g., Teflon or a passivated metal reactor), a gas inlet for HF, a condenser, and a collection flask.

-

Procedure:

-

Place TaCl5 in the reaction vessel under an inert atmosphere.

-

Cool the vessel and slowly introduce anhydrous HF gas or condensed liquid HF.

-

Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion. The reaction produces TaF5 and hydrogen chloride (HCl) gas.[1]

-

The more volatile HCl is removed, and the TaF5 can be purified by sublimation.

-

Purification of Tantalum(V) Pentafluoride

Sublimation is the most common method for purifying TaF5.

-

Apparatus: A sublimation apparatus, which consists of a vessel to hold the crude TaF5, a cold finger or condenser, and a vacuum source.[7]

-

Procedure:

-

Place the crude TaF5 in the sublimation apparatus under an inert atmosphere.

-

Evacuate the apparatus to a low pressure.

-

Gently heat the bottom of the apparatus containing the crude material.

-

The TaF5 will sublime and deposit as pure crystals on the cold finger.

-

Non-volatile impurities will remain in the bottom of the apparatus.

-

After the sublimation is complete, cool the apparatus to room temperature before breaking the vacuum and collecting the purified product.

-

Sublimation Purification Workflow

Caption: General workflow for the purification of TaF5 by sublimation.

Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of TaF5.

-

Sample Preparation: Due to its hygroscopic nature, the sample must be prepared in a dry environment (e.g., a glovebox) and sealed in a capillary or a sample holder with a low-X-ray absorbing window (e.g., Kapton).

-

Data Collection: A powder X-ray diffraction pattern is collected using a diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Data Analysis: The diffraction pattern is analyzed to determine the lattice parameters and space group of the crystal structure. TaF5 crystallizes in the monoclinic system.[6]

Monoclinic Crystal System of TaF5

Caption: Key parameters of the monoclinic crystal system of TaF5.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for characterizing TaF5 and its derivatives.

-

Sample Preparation: Samples should be prepared in a dry NMR solvent (e.g., CDCl₃ or CD₂Cl₂) in an inert atmosphere. A sealed NMR tube is recommended.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: A standard ¹⁹F NMR spectrum is acquired. The chemical shifts and coupling constants provide information about the fluorine environments in the molecule.

3. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the Ta-F bonds.

-

Sample Preparation: For IR spectroscopy, the sample can be prepared as a Nujol mull between KBr or CsI plates in a glovebox. For Raman spectroscopy, the solid sample can be sealed in a glass capillary.

-

Data Acquisition: IR and Raman spectra are recorded using the respective spectrometers. The observed vibrational frequencies are characteristic of the TaF5 structure.

Safety and Handling

Tantalum(V) pentafluoride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosivity: It is highly corrosive and causes severe skin burns and eye damage.[11]

-

Moisture Reactivity: It reacts with moisture to produce highly toxic and corrosive hydrogen fluoride gas.[9]

-

Personal Protective Equipment (PPE): Always handle TaF5 in a well-ventilated fume hood or a glovebox.[11] Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[9]

-

Storage: Store TaF5 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[11]

-

Disposal: Dispose of TaF5 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Emergency Response Pathway

Caption: First aid procedures in case of exposure to TaF5.

Applications

The unique properties of TaF5 make it a valuable material in several advanced applications.

-

Catalysis: As previously mentioned, it is a versatile catalyst in organic synthesis.[1][2][4]

-

Materials Science: TaF5 is used as a precursor for the synthesis of other tantalum-containing materials, such as tantalum oxides and nitrides, which have applications in electronics and high-temperature ceramics.[13]

-

Electronics: It is used in the chemical vapor deposition (CVD) of tantalum and tantalum-based thin films for applications in microelectronics, such as diffusion barriers and capacitor electrodes.[1]

-

Surface Treatment: TaF5 can be used to create corrosion-resistant coatings on various substrates.[4]

Conclusion

Tantalum(V) pentafluoride is a highly reactive and versatile inorganic compound with significant applications in catalysis and materials science. Its strong Lewis acidity and ability to act as a fluoride source are key to its utility. However, its high reactivity, particularly with moisture, necessitates careful handling and storage under anhydrous conditions. This guide provides a foundational understanding of the properties, synthesis, characterization, and safe handling of TaF5 to aid researchers and professionals in its effective and safe utilization.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Tantalum(V) fluoride - Wikipedia [en.wikipedia.org]

- 3. 氟化钽(V) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tantalum(V) fluoride, 99.9% (metals basis) 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. tantalum(V) fluoride [chemister.ru]

- 7. buy Tantalum(V) fluoride Powder manufacturers - FUNCMATER [funcmater.com]

- 8. TANTALUM PENTAFLUORIDE | 7783-71-3 [amp.chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. myusf.usfca.edu [myusf.usfca.edu]

- 13. preserve.lehigh.edu [preserve.lehigh.edu]

Tantalum Pentafluoride in Organic Solvents: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and reactivity of tantalum pentafluoride (TaF₅) in organic solvents. Tantalum pentafluoride is a highly reactive Lewis acid and a valuable catalyst and precursor in various chemical syntheses.[1][2] A thorough understanding of its behavior in organic media is crucial for its effective and safe utilization in research and development, including applications in drug development where tantalum complexes are being explored.

Core Concepts: Solubility vs. Reactivity

When considering tantalum pentafluoride in the context of organic solvents, it is critical to distinguish between physical solubility and chemical reactivity. While TaF₅ does dissolve in several organic solvents, this dissolution is often accompanied by a chemical reaction, typically the formation of adducts or complexes.[3] This guide will address both of these aspects, providing a clear understanding of how TaF₅ interacts with different types of organic solvents.

Qualitative Solubility of Tantalum Pentafluoride

| Solvent Class | Solvent | Reported Solubility | Reference |

| Ethers | Ethyl Ether | Soluble | [1][2][4] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble | [1][2][5] |

| Chloroform | Soluble | [1][2][5] | |

| Sulfides | Carbon Disulfide | Soluble/Slightly Soluble | [1][2][5] |

| Carboxylic Acids | Acetic Acid | Slightly Soluble | [1][2][5] |

| Alcohols | Ethanol | Slightly Soluble | [1][2][5] |

Note: Tantalum pentafluoride decomposes in water, forming tantalum oxyfluoride.[1][2][5] It is also sensitive to moisture and should be handled under inert atmosphere.[2]

Chemical Reactivity and Adduct Formation

Tantalum pentafluoride is a strong Lewis acid and readily reacts with a wide range of organic molecules that can act as Lewis bases (electron-pair donors). This reactivity leads to the formation of stable adducts. The interaction with the solvent is therefore a critical consideration in any process involving TaF₅.

Reaction with Ethers

Ethers, such as diethyl ether, are common solvents that react with tantalum pentafluoride to form adducts.[3] The lone pairs of electrons on the oxygen atom of the ether coordinate to the electron-deficient tantalum center. This interaction is a key factor in the observed "solubility" of TaF₅ in ethers. The reaction can be generalized as the formation of a Lewis acid-base adduct.

Caption: Formation of a tantalum pentafluoride-ether adduct.

Self-Ionization in Donor Solvents

In the presence of strong donor ligands, particularly in solvents with a high dielectric constant like acetonitrile (B52724), tantalum pentafluoride can undergo self-ionization. This process involves the transfer of a fluoride (B91410) ion between TaF₅ units, facilitated by the coordinating solvent molecules, to form cationic and anionic tantalum fluoride species. For example, in acetonitrile with a donor ligand (L), the following equilibrium can be established:

2 TaF₅ + nL ⇌ [TaF₄Lₙ]⁺ + [TaF₆]⁻

This reaction pathway is significant as it demonstrates that the dissolution of TaF₅ in such solvents leads to the formation of ionic species, which will have a profound impact on the reaction medium and subsequent chemical transformations.

Caption: Ligand-induced self-ionization of TaF₅ in a donor solvent.

Experimental Protocol for Solubility Determination

Due to the high reactivity and moisture sensitivity of tantalum pentafluoride, determining its true physical solubility requires rigorous experimental techniques. The following is a general protocol that can be adapted for this purpose. All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials and Equipment

-

Anhydrous tantalum pentafluoride

-

High-purity, anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (accurate to ±0.1 mg)

-

Glassware (e.g., Schlenk flask, volumetric flasks, filtering cannula), oven-dried and cooled under vacuum.

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath

-

Syringes and needles for liquid transfer

-

Analytical technique for tantalum quantification (e.g., ICP-MS or ICP-OES)

Procedure

Caption: Experimental workflow for determining TaF₅ solubility.

Safety Precautions: Tantalum pentafluoride is corrosive and reacts with moisture to release hydrofluoric acid (HF).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood or a glovebox.

Conclusion

The interaction of tantalum pentafluoride with organic solvents is dominated by its strong Lewis acidity, leading to the formation of adducts and, in some cases, ionic species through self-ionization. While quantitative data on its physical solubility is scarce, a qualitative understanding of its behavior in different solvent classes is essential for its application in synthesis and catalysis. Researchers and drug development professionals should exercise caution, considering both the solubility and reactivity of TaF₅, and employ rigorous anhydrous techniques in their experimental work. Further research to quantify the solubility of tantalum pentafluoride in various organic solvents would be highly beneficial to the scientific community.

References

- 1. TANTALUM PENTAFLUORIDE | 7783-71-3 [chemicalbook.com]

- 2. TANTALUM PENTAFLUORIDE CAS#: 7783-71-3 [m.chemicalbook.com]

- 3. Tantalum(V) fluoride - Wikipedia [en.wikipedia.org]

- 4. 7783-71-3 | CAS DataBase [m.chemicalbook.com]

- 5. Tantalum(V) fluoride, 99.9% (metals basis) 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

A Technical Guide to High-Purity Tantalum Pentafluoride for Researchers and Drug Development Professionals

Introduction

Tantalum pentafluoride (TaF₅) is a highly reactive, hygroscopic, white crystalline solid that serves as a powerful Lewis acid and a versatile reagent in synthetic chemistry. Its utility in catalyzing a range of organic transformations, including fluorination, Friedel-Crafts reactions, and isomerization, has made it a compound of significant interest for researchers in materials science, organic synthesis, and pharmaceutical development.[1] The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides an in-depth overview of commercially available high-purity Tantalum pentafluoride, its properties, safe handling protocols, and applications, with a focus on its use in synthetic organic chemistry relevant to drug discovery.

Commercial Suppliers of High-Purity Tantalum Pentafluoride

Sourcing high-purity Tantalum pentafluoride is critical for reproducible and successful research outcomes. A variety of chemical suppliers offer TaF₅ at different purity levels. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Name/Number | Purity | Form | Notes |

| American Elements | Tantalum(V) Fluoride (B91410) | Up to 99.999% (5N) | Powder | Offers various grades including ACS, Reagent, Technical, and Pharmaceutical Grade.[4] |

| Alfa Chemistry | Tantalum(V) fluoride (CAS: 7783-71-3) | 99.9% | Powder | Provides detailed MSDS and COA.[5][6] |

| Thermo Fisher Scientific | Tantalum(V) fluoride, 99.9% (metals basis) | 99.9% | Powder | Product originally part of the Alfa Aesar portfolio.[7][8][9][10][11][12][13] |

| Sigma-Aldrich (Merck) | Tantalum(V) fluoride | 98% | Powder | Provides detailed safety and handling information. |

| Strem Chemicals | Tantalum(V) fluoride, 99.5% | 99.5% | Off-white powder | Packaged in PFA/FET bottles.[14][15][16] |

| Heeger Materials | Tantalum Fluoride (TaF₅) | Up to 99.99% (4N) | Powder | Offers customized solutions and competitive pricing.[17] |

| Chem-Impex International | Tantalum(V) fluoride | ≥99.9% (Metals basis) | White to off-white powder | Store at room temperature.[18] |

| FUNCMATER | Tantalum(V) fluoride (TaF₅)-Powder | 99.9% | -100 to -325 mesh powder | Inquire for availability.[19] |

| Parchem | Tantalum pentafluoride | Inquire | Inquire | Specialty chemical supplier.[20] |

| Gelest, Inc. | TANTALUM PENTAFLUORIDE (INTA075) | >95% | Inquire | Focus on silicon and metal-organic materials.[21][22][23] |

Technical Data and Properties

Tantalum pentafluoride is a volatile solid with the following key properties:

-

CAS Number: 7783-71-3[24]

-

Molecular Formula: TaF₅[14]

-

Molecular Weight: 275.94 g/mol [14]

-

Appearance: White to off-white crystalline powder.[18]

-

Density: 4.74 g/mL at 25 °C

-

Melting Point: 96.8 °C[17]

-

Boiling Point: 229.5 °C[17]

-

Solubility: Decomposes in water. Soluble in hydrofluoric acid and nitric acid.[17][25]

-

Sensitivity: Highly moisture-sensitive.[26]

Handling and Safety Protocols

Due to its high reactivity and moisture sensitivity, Tantalum pentafluoride must be handled with stringent safety precautions, preferably within an inert atmosphere glovebox or using Schlenk line techniques.[27][28][29][30][31]

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which releases corrosive and toxic hydrogen fluoride (HF) gas.[5][26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or nitrile).[27]

-

Glassware: All glassware must be thoroughly dried in an oven (e.g., at 125 °C overnight) and cooled under a stream of inert gas before use.[31]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[26]

General Experimental Workflow for Air-Sensitive Reagents

The following diagram illustrates a typical workflow for handling an air-sensitive reagent like Tantalum pentafluoride in a laboratory setting.

Applications in Drug Development and Organic Synthesis

Tantalum pentafluoride's strong Lewis acidity makes it an effective catalyst for several types of reactions that are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Catalytic Mechanisms

While TaF₅ is not involved in biological signaling pathways, its role as a catalyst can be described by a catalytic cycle. The diagram below illustrates a generalized mechanism for Lewis acid catalysis in a Friedel-Crafts type reaction.

Experimental Protocols

Detailed experimental procedures using Tantalum pentafluoride are not always readily available. Below is a representative protocol for an α-fluorination of a carbonyl compound, a key transformation in medicinal chemistry. This protocol is a generalized procedure based on established methods for handling air-sensitive reagents and the principles of electrophilic fluorination.

Reaction: Synthesis of α-Fluorinated Carbonyl Compounds

Objective: To introduce a fluorine atom at the α-position of a carbonyl group using a nucleophilic fluorine source, which can be achieved through umpolung (polarity reversal) of the enolate using a strong Lewis acid like TaF₅, or more commonly, by activating a substrate towards an electrophilic fluorine source. Given the prevalence of electrophilic fluorination in the literature, a general protocol for such a reaction is provided.

Materials:

-

Tantalum pentafluoride (TaF₅, catalyst)

-

Carbonyl substrate (e.g., a β-ketoester) (1.0 mmol)

-

Electrophilic fluorinating agent (e.g., Selectfluor®) (1.1 mmol)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane) (10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for air-sensitive reactions (Schlenk flask, syringes, etc.)

Procedure:

-

Apparatus Setup: Assemble a flame- or oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

-

Reagent Preparation: In a glovebox, weigh the Tantalum pentafluoride (5-10 mol%, 0.05-0.10 mmol) into a vial. Weigh the carbonyl substrate (1.0 mmol) and the electrophilic fluorinating agent (1.1 mmol) into separate vials.

-

Reaction Initiation: Under a positive flow of argon, add the anhydrous solvent (10 mL) to the Schlenk flask via syringe. Add the carbonyl substrate to the flask.

-

Catalyst and Reagent Addition: Add the Tantalum pentafluoride catalyst to the reaction mixture. Stir for 5-10 minutes to allow for coordination. Add the electrophilic fluorinating agent in one portion or portion-wise over a period of time.

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or heat/cool as necessary). Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-fluorinated carbonyl compound.[32]

Note: This is a generalized protocol. Reaction conditions such as temperature, solvent, and reaction time should be optimized for each specific substrate.

Conclusion

High-purity Tantalum pentafluoride is an invaluable tool for researchers in drug development and organic synthesis. Its strong Lewis acidity enables a variety of important chemical transformations. By understanding its properties, sourcing from reliable suppliers, and adhering to strict safety and handling protocols, scientists can effectively leverage TaF₅ to construct complex molecular architectures and accelerate the discovery of new chemical entities.

References

- 1. TANTALUM PENTAFLUORIDE CAS#: 7783-71-3 [amp.chemicalbook.com]

- 2. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Tantalum(V) fluoride, 99.9% (metals basis) 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Tantalum(V) fluoride, 99.9% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Tantalum(V) fluoride, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

- 11. Tantalum(V) fluoride, 99.9% (metals basis) 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 12. Tantalum(V) fluoride, 99.9% (metals basis) 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. Tantalum(V) fluoride, 99.9% (metals basis) 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. strem.com [strem.com]

- 15. Tantalum(V) fluoride, 99.5%, CasNo.7783-71-3 Strem Chemicals, Inc. United States [stremchemicals.lookchem.com]

- 16. strem.com [strem.com]

- 17. heegermaterials.com [heegermaterials.com]

- 18. chemimpex.com [chemimpex.com]

- 19. buy Tantalum(V) fluoride Powder manufacturers - FUNCMATER [funcmater.com]

- 20. parchem.com [parchem.com]

- 21. gelest.com [gelest.com]

- 22. Product Search | [gelest.com]

- 23. gelest.com [gelest.com]

- 24. TANTALUM PENTAFLUORIDE | 7783-71-3 [amp.chemicalbook.com]

- 25. TANTALUM PENTAFLUORIDE price,buy TANTALUM PENTAFLUORIDE - chemicalbook [m.chemicalbook.com]

- 26. guidechem.com [guidechem.com]

- 27. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

- 29. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 30. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 31. web.mit.edu [web.mit.edu]

- 32. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Tantalum Pentafluoride: A Technical Safety Guide for Researchers

This guide provides an in-depth overview of the safety information for Tantalum Pentafluoride (TaF5), compiled from various safety data sheets. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is presented to ensure safe laboratory practices and emergency preparedness.

Chemical and Physical Properties

Tantalum (V) fluoride (B91410) is a volatile inorganic compound.[1] It is described as a deliquescent, refractive solid or an off-white powder.[2]

| Property | Value | Source |

| Molecular Formula | F5Ta | PubChem[2] |

| Molecular Weight | 275.94 g/mol | Sigma-Aldrich[1] |

| CAS Number | 7783-71-3 | Sigma-Aldrich[1] |

| EC Number | 232-022-3 | Sigma-Aldrich[1] |

| Density | 4.74 g/mL at 25 °C | Sigma-Aldrich[1] |

| Appearance | Off-white powder | Sigma-Aldrich[1] |

Hazard Identification and Classification

Tantalum pentafluoride is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

-

H318: Causes serious eye damage.[3]

-

H302 (10.6%): Harmful if swallowed.[2]

-

H312 (10.6%): Harmful in contact with skin.[2]

Signal Word: Danger[1]

GHS Pictogram:

-

GHS05 (Corrosion)[1]

Exposure Controls and Personal Protection

Establishing a safe working environment is paramount when handling tantalum pentafluoride. This includes adequate ventilation and the use of appropriate personal protective equipment (PPE).

| Parameter | Value | Source |

| Permissible Exposure Limit (PEL) | 2.5 mg/m³ | PubChem[2] |

| Threshold Limit Values (TLV) | 2.5 mg/m³ (for fluorides as F) | Gelest, Inc.[4], PubChem[2] |

| Ventilation | Local exhaust is required; mechanical is recommended. | Gelest, Inc.[4] |

The following diagram outlines the necessary personal protective equipment.

First-Aid Measures